molecular formula C25H20O6 B12474325 4-{[(4-Oxo-4-phenylbutanoyl)oxy]acetyl}phenyl benzoate

4-{[(4-Oxo-4-phenylbutanoyl)oxy]acetyl}phenyl benzoate

Cat. No.: B12474325
M. Wt: 416.4 g/mol
InChI Key: DSCBOXWLNRBSIO-UHFFFAOYSA-N
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Description

4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a benzoate ester, and an oxo-butanoyl moiety. Its molecular formula is C24H20O6, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-oxo-4-phenylbutanoic acid with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated benzoate ester in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s oxo-butanoyl moiety is particularly important in these interactions, as it can form stable complexes with metal ions or other cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-OXO-4-PHENYLBUTANOYL)OXY]ACETYL}PHENYL BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

[4-[2-(4-oxo-4-phenylbutanoyl)oxyacetyl]phenyl] benzoate

InChI

InChI=1S/C25H20O6/c26-22(18-7-3-1-4-8-18)15-16-24(28)30-17-23(27)19-11-13-21(14-12-19)31-25(29)20-9-5-2-6-10-20/h1-14H,15-17H2

InChI Key

DSCBOXWLNRBSIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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